molecular formula C24H19NO6 B1667453 Bisoxatin acetate CAS No. 14008-48-1

Bisoxatin acetate

Numéro de catalogue B1667453
Numéro CAS: 14008-48-1
Poids moléculaire: 417.4 g/mol
Clé InChI: ZCBJDQBSLZREAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bisoxatin Acetate is a stimulant laxative which increases peristalsis and inhibits absorption of water and ions in the intestine . It is used for the treatment of constipation and for preparation of the colon for surgical procedures . It is marketed in Belgium under the tradename Wylaxine .


Molecular Structure Analysis

The molecular formula of Bisoxatin Acetate is C24H19NO6 . The average mass is 417.411 Da and the monoisotopic mass is 417.121246 Da . It belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bisoxatin Acetate include a molecular formula of C24H19NO6, an exact mass of 417.12, and a molecular weight of 417.410 . The elemental analysis shows C: 69.06%, H: 4.59%, N: 3.36%, O: 23.00% .

Applications De Recherche Scientifique

Constipation Treatment

Bisoxatin acetate acts as a stimulant laxative . It increases peristalsis (intestinal muscle contractions) and inhibits the absorption of water and ions in the intestine. By doing so, it enhances water content in feces and promotes their movement through the intestine .

Inhibition of SARS-CoV-2 Entry

Recent research has explored Bisoxatin as a potential repurposable drug for inhibiting SARS-CoV-2 entry into host cells. In a study, Bisoxatin consistently bound to the viral glycoprotein and human angiotensin-converting enzyme-2 (hACE-2), which is involved in SARS-CoV-2 entry. The findings suggest that Bisoxatin may hold promise as a therapeutic agent against COVID-19 .

Binding Affinity and Mechanism

Molecular dynamics simulations revealed that Bisoxatin has a high binding energy value at the exopeptidase site of hACE-2. However, its binding affinity to the receptor binding domain (RBD) site of SARS-CoV-2 spike protein is relatively weak. Further structural analysis is needed to understand its inhibition mechanism .

Propriétés

IUPAC Name

[4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)23(28)25-21-5-3-4-6-22(21)31-24/h3-14H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBJDQBSLZREAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(C(=O)NC3=CC=CC=C3O2)C4=CC=C(C=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048839
Record name Bisoxatin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisoxatin acetate

CAS RN

14008-48-1
Record name Bisoxatin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14008-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisoxatin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisoxatin acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bisoxatin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(4-acetoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISOXATIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W5LFS83K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisoxatin acetate
Reactant of Route 2
Reactant of Route 2
Bisoxatin acetate
Reactant of Route 3
Bisoxatin acetate
Reactant of Route 4
Reactant of Route 4
Bisoxatin acetate
Reactant of Route 5
Bisoxatin acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bisoxatin acetate

Q & A

Q1: What is the mechanism of action of Bisoxatin acetate and how does it induce its laxative effect?

A: Bisoxatin acetate is a stimulant laxative that acts locally on the colon to increase peristalsis and reduce water absorption. [, ] While its precise mechanism isn't fully elucidated in the provided research, stimulant laxatives generally work by:

    Q2: How does the use of Bisoxatin acetate impact intestinal morphology in cases of diarrhea?

    A: A study on rats comparing secretory and osmotic diarrhea, induced by Bisoxatin acetate and lactose respectively, found that both types of diarrhea led to intestinal hypertrophy. [] This hypertrophy was proportionate to the severity of diarrhea but independent of its cause (secretory vs. osmotic). Interestingly, despite greater mucosal damage observed in osmotic diarrhea, those rats absorbed more protein and fat, suggesting that morphological changes may not directly predict intestinal function. []

    Q3: Are there any known concerns regarding the use of Bisoxatin acetate during lactation?

    A: While the provided research doesn't specify concerns regarding Bisoxatin acetate use during lactation, a review on postpartum constipation interventions mentions that Bisoxatin acetate is not recommended for lactating women. [] This suggests potential risks or lack of safety data for this specific population. Consulting up-to-date medical guidelines and resources is crucial for informed decisions regarding medication use during lactation.

    Q4: What are the limitations of the available research on Bisoxatin acetate for postpartum constipation?

    A: The research on Bisoxatin acetate for postpartum constipation is limited by several factors: []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.